1,1,1,2,2-Pentafluoropropane

Vue d'ensemble

Description

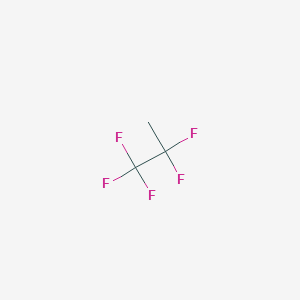

1,1,1,2,2-Pentafluoropropane is an organic compound with the molecular formula C₃H₃F₅. It is a colorless, non-flammable gas at room temperature and is commonly used as a refrigerant and blowing agent. The compound is known for its low global warming potential and ozone depletion potential, making it an environmentally friendly alternative to other fluorocarbons .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,1,1,2,2-Pentafluoropropane can be synthesized through various methods. One common method involves the liquid phase fluorination of hydrogen fluoride and 2,3,3,3-tetrafluoropropene under the catalytic action of metal fluoride salts . Another method involves the gas phase catalytic dehydrochlorination of a composition comprising 1,1,1-trifluoro-2,3-dichloropropane to produce an intermediate composition, which is then further processed to obtain this compound .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale fluorination processes. These processes typically involve the use of hydrogen fluoride and appropriate catalysts to achieve high yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

1,1,1,2,2-Pentafluoropropane undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo substitution reactions where one or more fluorine atoms are replaced by other atoms or groups.

Oxidation Reactions: Under certain conditions, this compound can be oxidized to form different products.

Reduction Reactions: The compound can also undergo reduction reactions, particularly in the presence of hydrogen and suitable catalysts.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens and other nucleophiles. The reactions are typically carried out under controlled temperatures and pressures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Hydrogen gas and catalysts like palladium or rhodium are commonly used.

Major Products Formed

Substitution Reactions: Products include various fluorinated derivatives depending on the substituents introduced.

Oxidation Reactions: Products can include carbonyl compounds and other oxidized derivatives.

Reduction Reactions: Reduced products may include partially or fully hydrogenated compounds.

Applications De Recherche Scientifique

1,1,1,2,2-Pentafluoropropane has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in various chemical reactions and processes.

Biology: Employed in studies involving the effects of fluorinated compounds on biological systems.

Medicine: Investigated for its potential use in medical imaging and as a propellant in inhalers.

Industry: Widely used as a refrigerant, blowing agent, and in the production of foams and insulation materials.

Mécanisme D'action

The mechanism of action of 1,1,1,2,2-Pentafluoropropane involves its interaction with molecular targets and pathways in various applications. In refrigeration, the compound absorbs heat during evaporation and releases it during condensation, effectively transferring heat from one location to another. In medical applications, it acts as a propellant, aiding in the delivery of active ingredients to the target site .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,1,1,3,3-Pentafluoropropane: Another fluorinated propane with similar properties but different molecular structure.

1,1,2,2,3-Pentafluoropropane: Similar in terms of fluorine content but differs in the position of fluorine atoms.

Uniqueness

1,1,1,2,2-Pentafluoropropane is unique due to its specific arrangement of fluorine atoms, which imparts distinct physical and chemical properties. Its low global warming potential and ozone depletion potential make it a preferred choice in applications where environmental impact is a concern .

Activité Biologique

1,1,1,2,2-Pentafluoropropane (C3H3F5), also known as HFC-245ca, is a hydrofluorocarbon (HFC) that has garnered attention due to its potential applications as a refrigerant and solvent. Its biological activity is an area of interest, particularly regarding its toxicity, environmental impact, and physiological effects. This article explores the biological activity of this compound based on diverse research findings.

- Chemical Formula : C3H3F5

- Molecular Weight : 134.0479 g/mol

- CAS Number : 1814-88-6

- Boiling Point : Approximately 254.9 K

- Critical Temperature : 380.1 K

Toxicological Profile

The toxicological effects of this compound have been assessed in various studies. The compound has been classified with specific hazard codes indicating potential health risks:

- Inhalation Toxicity : Animal models suggest that inhalation exposure does not produce significant adverse health effects or irritation of the respiratory tract . However, it is essential to minimize exposure due to potential health risks.

- Skin and Eye Contact : Direct contact can cause irritation; therefore, appropriate safety measures should be implemented when handling the compound .

Table 1: Toxicological Data Summary

| Endpoint | Value | Reference |

|---|---|---|

| Inhalation Toxicity | Low | EC Directives |

| Skin Irritation | Moderate | Safety Data Sheet |

| Eye Irritation | Moderate | Safety Data Sheet |

Environmental Impact

The environmental profile of this compound is significant due to its classification as a greenhouse gas. It has a Global Warming Potential (GWP) that necessitates careful management under current environmental regulations.

Persistence and Bioaccumulation

- Persistence in Air/Water : Classified as having high persistence in both air and water environments .

- Bioaccumulation Potential : The bioaccumulation factor is low (LogKOW = 2.0383), indicating limited potential for accumulation in biological systems .

Case Studies and Research Findings

Research studies have investigated the physiological effects and potential applications of this compound:

Study on Volatile Substances

A study evaluated blood-air partition coefficients for various HFCs including this compound. The findings indicated that the compound has a moderate blood-air coefficient (0.62), suggesting reasonable uptake in physiological contexts .

Alternatives to Ozone-Depleting Substances

Research highlighted the use of this compound as a potential alternative for ozone-depleting substances like CFCs. Its lower environmental impact compared to traditional refrigerants makes it a candidate for further investigation in industrial applications .

Propriétés

IUPAC Name |

1,1,1,2,2-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5/c1-2(4,5)3(6,7)8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOPVENYMZRARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171137 | |

| Record name | 1,1,1,2,2-Pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1814-88-6 | |

| Record name | Propane, 1,1,1,2,2-pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001814886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,2,2-Pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2-Pentafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,1,1,2,2-Pentafluoropropane?

A1: this compound has the molecular formula C3H3F5 and a molecular weight of 134.05 g/mol. [, , ]

Q2: What spectroscopic data is available for this compound?

A2: The microwave spectrum of this compound has been extensively studied, providing insights into its molecular structure and internal rotation. [, ] This data is crucial for understanding the molecule's interactions and properties.

Q3: How does the performance of this compound as a refrigerant compare to existing refrigerants?

A3: Research suggests that mixtures containing this compound exhibit desirable thermodynamic properties for refrigeration applications, particularly as potential alternatives to ozone-depleting substances. [, , ]

Q4: Can this compound be used as a starting material in chemical synthesis?

A5: Yes, this compound can undergo catalytic reactions, such as hydrodefluorination and dehydrofluorination, leading to the formation of other valuable fluorinated compounds. [, , ] This reactivity makes it a versatile building block in organic synthesis.

Q5: What types of catalysts have been investigated for reactions involving this compound?

A6: Studies have explored the use of catalysts like chromium oxyfluoride and nanoscopic aluminum chlorofluoride in reactions involving this compound. [, ] These catalysts play a crucial role in controlling the selectivity and efficiency of the desired transformations.

Q6: What analytical methods are commonly employed to study and quantify this compound?

A7: Researchers utilize techniques like gas chromatography and vapor-liquid equilibrium measurements to analyze mixtures containing this compound. [, ] These methods provide essential data for process optimization and understanding the compound's behavior in various systems.

Q7: What is the atmospheric lifetime of this compound, and what are the implications for its environmental impact?

A8: While not directly addressed in the provided research, HFCs, including this compound, generally have shorter atmospheric lifetimes than CFCs, but they can still contribute to global warming. []

Q8: What strategies are being explored for the recycling and waste management of this compound?

A9: Research into efficient recycling and waste management strategies for HFCs like this compound is crucial to minimize their environmental footprint. [] This includes developing technologies for recovery, reuse, and safe disposal.

Q9: What are some potential alternatives to this compound in its various applications?

A10: Research is constantly exploring alternatives to HFCs like this compound with lower global warming potentials. [] These include hydrofluoroolefins (HFOs) and natural refrigerants, which are being evaluated for their performance and environmental impact.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.